{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine
CAS No.:
Cat. No.: VC17865419
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | (2-ethylimidazo[1,2-a]pyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3 |
| Standard InChI Key | XKZYOXBVKXTVBP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N2C=CC=CC2=N1)CN |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The core structure of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine consists of an imidazo[1,2-a]pyridine scaffold fused with an ethyl-substituted amine group at the 3-position. The imidazo[1,2-a]pyridine system comprises a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets. The ethyl group at the 2-position and the methanamine moiety at the 3-position introduce steric and electronic modifications that influence reactivity and binding affinity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1517943-99-5 | |
| Molecular Formula | ||
| Molecular Weight | 175.23 g/mol | |
| Purity (Commercial Samples) | ≥95% |
Synthesis and Purification
Synthetic Routes
The synthesis of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine typically begins with 2-aminopyridine derivatives and ethyl bromopyruvate as key precursors. A multistep protocol involves:
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Condensation Reaction: 2-Aminopyridine reacts with ethyl bromopyruvate in ethanol under reflux conditions to form an intermediate Schiff base.
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Cyclization: Intramolecular cyclization is induced by heating in the presence of a base, yielding the imidazo[1,2-a]pyridine core.
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Functionalization: The methanamine group is introduced via reductive amination or nucleophilic substitution, depending on the protecting group strategy.
Purification Techniques
Crude products are purified through recrystallization using ethanol or methanol as solvents, achieving >95% purity. Advanced techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC are employed for high-purity batches intended for biological testing .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is sensitive to prolonged exposure to light and moisture. Degradation products, identified via HPLC-MS, include oxidized forms of the imidazole ring . Reactivity studies indicate that the primary amine group participates in acylations and alkylations, while the ethyl substituent influences steric hindrance in electrophilic substitution reactions.
Table 2: Stability Profile
| Condition | Stability Outcome | Analytical Method |
|---|---|---|
| Light (UV, 254 nm) | Decomposition after 72 hours | HPLC |
| Humidity (75% RH) | Hygroscopic; forms hydrate | TGA |
| Thermal (100°C) | Stable for 24 hours | DSC |
Applications in Drug Discovery
The compound’s scaffold serves as a privileged structure in the design of kinase inhibitors and GPCR modulators. Recent patents highlight derivatives of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine as candidates for:
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Oncology: ATP-competitive inhibitors of Aurora kinase A.
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Neurology: Serotonin receptor (5-HT) antagonists for Alzheimer’s disease.
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